![molecular formula C30H35N3O2 B11705034 3-(9H-carbazol-9-yl)-N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B11705034.png)
3-(9H-carbazol-9-yl)-N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]propanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(9H-carbazol-9-yl)-N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]propanehydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a carbazole moiety linked to a hydrazide group, which is further connected to a substituted phenyl ring. The presence of tert-butyl groups and a hydroxyl group on the phenyl ring adds to its chemical versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-carbazol-9-yl)-N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]propanehydrazide typically involves a multi-step process:
Formation of the Carbazole Derivative: The initial step involves the synthesis of a carbazole derivative, which can be achieved through various methods such as the Buchwald-Hartwig amination or Ullmann coupling.
Hydrazide Formation: The carbazole derivative is then reacted with hydrazine to form the corresponding hydrazide.
Condensation Reaction: The final step involves the condensation of the hydrazide with 3,5-di-tert-butyl-4-hydroxybenzaldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of intermediates and final products through advanced purification techniques.
化学反応の分析
Types of Reactions
3-(9H-carbazol-9-yl)-N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinone derivatives.
Reduction: The imine bond (C=N) can be reduced to form the corresponding amine.
Substitution: The tert-butyl groups can be substituted under specific conditions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted carbazole derivatives.
科学的研究の応用
3-(9H-carbazol-9-yl)-N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]propanehydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe due to the carbazole moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
作用機序
The mechanism of action of 3-(9H-carbazol-9-yl)-N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]propanehydrazide is largely dependent on its application:
Biological Systems: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Electronic Materials: The compound’s electronic properties, such as charge transport and emission characteristics, are influenced by its molecular structure, making it suitable for use in OLEDs.
類似化合物との比較
Similar Compounds
3-(9H-carbazol-9-yl)propanoic acid: Another carbazole derivative with different functional groups.
(9H-Carbazol-3-ylmethyl)amine: A simpler carbazole derivative with an amine group.
3,5-di(9H-carbazol-9-yl)tetraphenylsilane: A compound with multiple carbazole units, used in high-efficiency OLEDs.
特性
分子式 |
C30H35N3O2 |
|---|---|
分子量 |
469.6 g/mol |
IUPAC名 |
3-carbazol-9-yl-N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C30H35N3O2/c1-29(2,3)23-17-20(18-24(28(23)35)30(4,5)6)19-31-32-27(34)15-16-33-25-13-9-7-11-21(25)22-12-8-10-14-26(22)33/h7-14,17-19,35H,15-16H2,1-6H3,(H,32,34)/b31-19+ |
InChIキー |
JJAXQCGTTMAENH-ZCTHSVRISA-N |
異性体SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/NC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42 |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


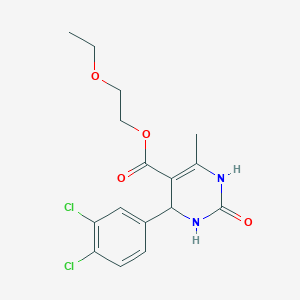
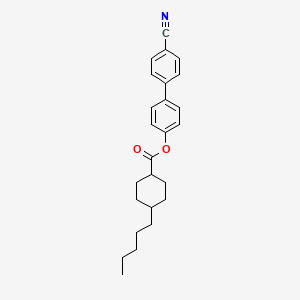
![N-(3-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)-2-methylbenzamide](/img/structure/B11704968.png)

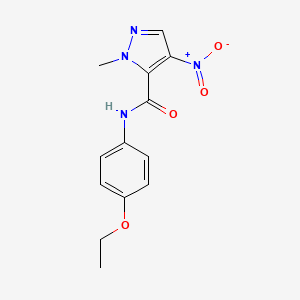
![3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-6,8-dibromo-2H-chromen-2-one](/img/structure/B11704988.png)
![1,6-Dimethyl-2-(2-oxopropyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B11704992.png)
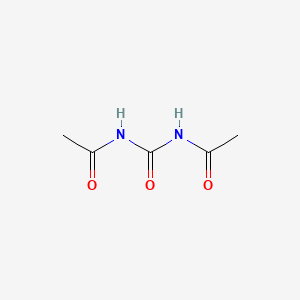
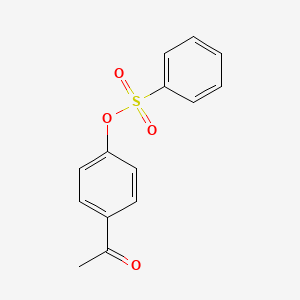
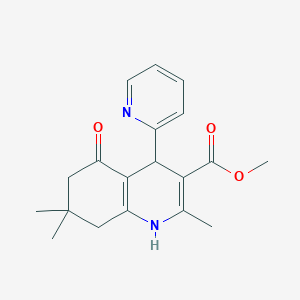
![N-(2-methylphenyl)-1-[4-[(2-methylphenyl)iminomethyl]phenyl]methanimine](/img/structure/B11705003.png)
![3-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B11705009.png)
![ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11705016.png)

